5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde
Overview
Description
Compounds with pyridin-2-yl and pyrazole structures are often used in medicinal chemistry due to their wide range of pharmacological activities . They are found in various bioactive molecules and are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Diels–Alder reaction . For instance, a key intermediate reacts with another compound to form a new compound, which is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface are often evaluated .Chemical Reactions Analysis
The chemical reactions involving similar compounds often proceed through the formation of intermediate compounds . For instance, a Diels–Alder reaction between a key intermediate and another compound leads to the formation of a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (sXRD) .Scientific Research Applications
Synthesis of N-Heterocycles
The pyrazole moiety of the compound serves as a versatile precursor in the synthesis of various N-heterocycles. These heterocycles are crucial in pharmaceuticals and agrochemicals due to their biological activity. For instance, the compound can be transformed into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine , which are valuable scaffolds in medicinal chemistry .
Coordination Chemistry and Luminescence
As a ligand, this compound can coordinate with metal ions like Cu(I) to form coordination polymers. These polymers exhibit luminescence, which is useful in developing light-emitting devices and biological sensors. The nitrogen-rich ligand with trigonal symmetry and a pyridine moiety allows for the formation of unique structural motifs in coordination networks .
Anti-fibrotic Activity
In the field of medicinal chemistry, the compound has shown promise in anti-fibrotic activity. This is particularly relevant in the treatment of diseases like fibrosis, where tissue scarring occurs. The compound’s derivatives have been investigated for their potential to inhibit or reverse the fibrotic process .
Electrophilic and Nucleophilic Reactions
The electronic nature of the compound makes it a powerful molecule for electrophilic and nucleophilic reactions. It can be used in structure functionalization, such as the synthesis of esters, amides, and amidines. These reactions are fundamental in organic synthesis and drug development .
Green Chemistry Applications
The compound can be synthesized from nitrostyrenes and 2-aminopyridines via environmentally friendly protocols. This aligns with the principles of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances in chemical processes .
Chemodivergent Synthesis
It serves as a starting material in chemodivergent synthesis, where different products can be synthesized from the same reactants under different conditions. This is particularly useful in the efficient synthesis of a variety of compounds from a common precursor, optimizing resources and reducing waste .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGGEBEZJGPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
CAS RN |
865815-72-1 | |
Record name | 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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